1-Ethyl-2-(4-fluorophenyl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18FN |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-ethyl-2-(4-fluorophenyl)piperidine |
InChI |
InChI=1S/C13H18FN/c1-2-15-10-4-3-5-13(15)11-6-8-12(14)9-7-11/h6-9,13H,2-5,10H2,1H3 |
InChI Key |
ANSDTZCZUKKBTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthesis Via Cross Coupling Reactions:when Starting with a Pre Formed Piperidine or Its Immediate Precursor, Modern Cross Coupling Reactions Are Essential Tools for Creating the C C Bond to the Aryl Group. Thesuzuki Miyaura Couplingis a Powerful Method for This Purpose. This Involves the Palladium Catalyzed Reaction of a 2 Halopyridine or a 2 Pyridylboronate with a Corresponding 4 Fluorophenylboronic Acid or 4 Fluorophenyl Halide. After the Coupling Reaction Forms 2 4 Fluorophenyl Pyridine, Subsequent Hydrogenation of the Pyridine Ring Yields the Desired 2 Arylpiperidine.
Advanced Synthetic Techniques in Piperidine Chemistry
Modern synthetic chemistry employs a range of advanced techniques to improve the efficiency, selectivity, and environmental footprint of piperidine synthesis. These include sophisticated catalytic systems and the use of non-conventional energy sources.
Transition metal catalysis is a cornerstone of modern heterocyclic synthesis, offering diverse pathways to construct the piperidine ring. mdpi.com Various metals, including palladium, rhodium, iridium, gold, and copper, have been utilized in intramolecular cyclization reactions to form piperidines. nih.gov
Metal-Catalyzed Cyclization:
Palladium (Pd): Palladium catalysts are widely used for forming piperidine rings. One approach involves the arylation of aza-Achmatowicz rearrangement products with arylboronic acids, which yields 2-aryldihydropyridinones as versatile intermediates for highly functionalized 2-arylpiperidines. nih.gov Another Pd-catalyzed method is the diastereoselective cyclization of aminoalkenes, which has been used to construct the cis-2,6-disubstituted piperidin-3-ol scaffold found in natural alkaloids. nih.gov Wacker-type aerobic oxidative cyclization of alkenes using a palladium catalyst also provides access to various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org
Rhodium (Rh): Rhodium catalysts are effective for the asymmetric hydrogenation of fluoropyridine precursors. A one-pot dearomatization-hydrogenation (DAH) process can produce all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov Rhodium is also used in asymmetric carbometalation of dihydropyridines to furnish 3-substituted tetrahydropyridines, which are precursors to enantioenriched piperidines. acs.org
Copper (Cu): Copper-catalyzed intramolecular C-H amination of N-fluoride amides provides a route to both pyrrolidines and piperidines. acs.org
Gold (Au): Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes, leading to substituted piperidines through the difunctionalization of a double bond. nih.gov
Electrophilic Cyclization: Electrophilic cyclization is another key strategy for piperidine synthesis. nih.govresearchgate.net This method typically involves the reaction of an amine with a molecule containing two electrophilic centers or an alkene that can be activated by an electrophile. For example, homoallylic amines can react with an electrophile generated in situ, such as a (thiomethyl)methyl carbenium ion from DMSO, to generate 4-chloropiperidines in good yields. organic-chemistry.org
The table below summarizes various catalytic methodologies for piperidine synthesis.
Interactive Data Table: Catalytic Methodologies in Piperidine Synthesis| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Arylation/Cyclization | Aza-Achmatowicz Product | 2-Arylpiperidine | nih.gov |
| Palladium (Pd) | Diastereoselective Cyclization | Aminoalkene | 2,6-Disubstituted Piperidine | nih.gov |
| Rhodium (Rh) | Dearomatization/Hydrogenation | Fluoropyridine | All-cis-Fluorinated Piperidine | nih.gov |
| Rhodium (Rh) | Asymmetric Carbometalation | Dihydropyridine (B1217469) | 3-Substituted Piperidine | acs.org |
| Copper (Cu) | Intramolecular C-H Amination | N-Fluoride Amide | Piperidine | acs.org |
| Gold (Au) | Oxidative Amination | Non-activated Alkenes | Substituted Piperidine | nih.gov |
| HCl·DMPU/DMSO | Electrophilic Cyclization | Homoallylic Amine | 4-Chloropiperidine | organic-chemistry.org |
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. By using microwave irradiation as an energy source, chemists can often achieve significant reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. tsijournals.com
This technology has been successfully applied to the synthesis of various piperidine-containing heterocycles. mdpi.com For example, the synthesis of piperidine-containing pyrimidine (B1678525) imines and thiazolidinones has been efficiently carried out under microwave irradiation. tsijournals.com The condensation of chalcones with guanidine (B92328) hydrochloride to form pyrimidines, a key step in the sequence, was completed in minutes under microwave heating, compared to hours with conventional methods. tsijournals.com Similarly, the synthesis of novel acetamide (B32628) derivatives incorporating piperidine moieties was achieved in good yields with short reaction times using microwave irradiation. mdpi.com One-pot cyclocondensation reactions of alkyl dihalides with primary amines in an aqueous medium under microwave irradiation also provide a simple and efficient route to cyclic amines like piperidine. organic-chemistry.org
Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Pyrimidine Synthesis | Several hours | 5-6 minutes | Significant | tsijournals.com |
| Acetamide Synthesis | Not specified | 65-70 °C, good yields | Faster, efficient | mdpi.com |
| Quinoline Thiosemicarbazone Synthesis | Not specified | Not specified, excellent yields | High yields | nih.gov |
| Polyhydroquinoline Synthesis | 4 hours | 10 minutes | Higher yields | mdpi.com |
Precursor Synthesis and Intermediate Characterization
The synthesis of 1-Ethyl-2-(4-fluorophenyl)piperidine relies on the availability of key precursors and the characterization of intermediates to ensure the desired reaction pathway is followed. Piperidones, for instance, are highly useful intermediates that can be reduced to the corresponding piperidines. dtic.mil Specifically, 2-substituted piperidin-4-ones are valuable building blocks, though derivatives with substitution at the carbon atom adjacent to the nitrogen are less common. googleapis.com
A common strategy for synthesizing N-aryl piperidines involves a pyridine (B92270) ring-opening and ring-closing sequence via Zincke imine intermediates. chemrxiv.org This process can generate pyridinium (B92312) salts from a diverse range of substituted pyridines and anilines, which can then be converted to the final piperidine derivatives through hydrogenation or nucleophilic addition. chemrxiv.orgresearchgate.net
The synthesis of precursors often begins with readily available chemicals. For example, 4-piperidine-(1-yl)-benzaldehyde can be synthesized by reacting piperidine with 4-fluorobenzaldehyde (B137897) in DMF with potassium carbonate. nih.gov The catalytic hydrogenation of substituted pyridines is a fundamental method for producing the piperidine core. dtic.mil For fluorinated piperidines, fluoropyridines serve as direct precursors, which can be diastereoselectively hydrogenated using rhodium catalysts. nih.gov
Characterization of intermediates is essential for confirming structures and monitoring reaction progress. Standard spectroscopic techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure and connectivity of atoms.
Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds. researchgate.net
For example, in the synthesis of N-(hetero)arylpiperidines, the intermediate pyridinium salts are characterized to confirm their formation before proceeding to the final reduction or addition steps. chemrxiv.org Similarly, halogenated precursors for related compounds, such as tert-butyl 4-((4-fluorophenyl)amino)piperidine-1-carboxylate, have been identified and characterized by law enforcement and forensic laboratories. federalregister.gov
Advanced Structural Characterization and Physicochemical Analysis Academic Focus
Spectroscopic Elucidation of the Chemical Compound and Analogues
Spectroscopy is a cornerstone in the structural determination of organic molecules. By probing the interaction of electromagnetic radiation with the compound, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information that, when combined, allows for an unambiguous assignment of the chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 1-Ethyl-2-(4-fluorophenyl)piperidine. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined, confirming the connectivity and stereochemistry of the molecule.
While specific experimental spectra for this compound are not detailed in the reviewed literature, a theoretical analysis based on analogous structures such as 1-ethylpiperidine (B146950) and other 2-arylpiperidines allows for the prediction of its spectral characteristics. chemicalbook.comchemicalbook.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl, piperidine (B6355638), and fluorophenyl moieties. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃). The protons on the piperidine ring would appear as a series of complex multiplets in the aliphatic region. The proton at the C2 position, being adjacent to both the nitrogen and the fluorophenyl group, would likely resonate as a distinct multiplet. The aromatic protons of the 4-fluorophenyl group are expected to appear as two sets of doublets (or a pair of multiplets resembling doublets) due to the symmetry of the para-substitution pattern.
¹³C NMR: The carbon NMR spectrum would corroborate the structure by showing the requisite number of signals corresponding to the unique carbon atoms in the molecule. The carbons of the ethyl group, the five distinct carbons of the piperidine ring, and the carbons of the 4-fluorophenyl group (with four signals due to symmetry) would be observed. The carbon atom attached to the fluorine (C4' of the phenyl ring) would exhibit a large one-bond C-F coupling constant, a characteristic feature confirming the presence and position of the fluorine atom.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| N-CH₂-CH₃ | ~2.4 (quartet) | ~52.0 |
| N-CH₂-CH₃ | ~1.1 (triplet) | ~12.0 |
| Piperidine H2 (CH) | ~3.0-3.2 | ~65.0 |
| Piperidine H3-H6 (CH₂) | ~1.4-2.8 (multiplets) | ~25.0-55.0 |
| Phenyl H2'/H6' | ~7.2-7.4 (doublet of doublets) | ~128.0-130.0 (d, JCF) |
| Phenyl H3'/H5' | ~7.0-7.1 (doublet of doublets) | ~115.0-116.0 (d, JCF) |
| Phenyl C1' | - | ~138.0-140.0 |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₈FN), the expected molecular weight is approximately 223.3 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 223. The fragmentation of the molecule is expected to follow characteristic pathways for N-alkylated piperidines and aromatic compounds. nih.govchemguide.co.ukresearchgate.net Key fragmentation processes would likely include:
Alpha-cleavage: The cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of the ethyl group (•CH₂CH₃, 29 Da) to form a stable iminium ion at m/z 194, or the loss of a hydrogen radical. A prominent fragment at m/z 98, corresponding to the cleavage of the C-C bond between the piperidine ring and the ethyl group's alpha-carbon, is characteristic of N-ethylpiperidines. chemicalbook.com
Loss of the Aryl Group: Cleavage of the bond between the piperidine ring and the fluorophenyl group could result in a fragment corresponding to the fluorophenyl cation ([C₆H₄F]⁺) at m/z 95 or the piperidine-containing fragment.
Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, often through the loss of ethylene (B1197577) (C₂H₄), leading to a series of smaller fragment ions. nih.gov A common fragment for piperidine derivatives is observed at m/z 84.
Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 223 | [C₁₃H₁₈FN]⁺ | Molecular Ion (M⁺) |
| 208 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |
| 194 | [M - C₂H₅]⁺ | α-cleavage, loss of the ethyl group |
| 128 | [M - C₆H₄F]⁺ | Cleavage of the fluorophenyl group |
| 98 | [C₆H₁₂N]⁺ | α-cleavage adjacent to nitrogen |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural components. nist.govnih.gov
C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and piperidine groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the fluorophenyl ring would appear just above 3000 cm⁻¹.
C-N Stretching: The stretching vibration of the tertiary amine C-N bond is typically found in the 1000-1250 cm⁻¹ range.
Aromatic C=C Bending: The C=C stretching vibrations within the aromatic ring usually give rise to one or more bands in the 1450-1600 cm⁻¹ region.
C-F Stretching: The strong absorption due to the C-F bond stretch is a key diagnostic feature and is expected in the 1100-1300 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the para-substituted phenyl ring would be visible in the 800-850 cm⁻¹ range.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Phenyl Ring | 3010-3100 |
| C-H Stretch (Aliphatic) | Piperidine & Ethyl | 2850-2995 |
| C=C Stretch (Aromatic) | Phenyl Ring | 1475-1600 |
| C-F Stretch | Fluoro-Aromatic | 1100-1300 |
| C-N Stretch | Tertiary Amine | 1000-1250 |
X-ray Crystallography of Related Piperidine Structures
While a crystal structure for this compound itself is not available in the cited literature, extensive studies on related 2-arylpiperidine derivatives provide a robust framework for understanding its likely solid-state structure. nih.govnih.govacs.org
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on numerous 2,6-disubstituted and N-acetylated piperidine derivatives consistently show that the piperidine ring adopts a stable chair conformation. nih.govnih.goviucr.org This conformation minimizes steric strain and is the most energetically favorable arrangement.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. mdpi.com This analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal. nih.goviucr.org
For related piperidine derivatives, Hirshfeld analysis reveals that the crystal packing is primarily governed by a network of weak intermolecular interactions. nih.goviucr.org Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions.
Key findings from analyses of similar structures indicate:
H···H Contacts: These are typically the most abundant interactions, often contributing over 70% to the total Hirshfeld surface, indicating the significance of van der Waals forces in the crystal packing. nih.goviucr.org
C···H/H···C Contacts: These interactions are also significant, reflecting the packing of hydrophobic regions of the molecules.
Heteroatom Contacts (O···H, N···H): In analogues containing oxygen or hydrogen-bond donors, these contacts play a crucial role in directing the crystal packing, often forming hydrogen-bonded chains or networks. nih.govnih.gov For this compound, weak C-H···F and C-H···N interactions would likely be present, influencing the supramolecular assembly.
The shape index and curvedness plots, derived from the Hirshfeld surface, can further identify potential π-π stacking interactions between aromatic rings, which would be indicated by flat surface regions. mdpi.com
Advanced Chromatographic Techniques for Purity and Isomer Analysis
The comprehensive characterization of "this compound" necessitates the use of advanced chromatographic techniques to assess its purity and resolve its stereoisomers. Given the chiral center at the C2 position of the piperidine ring, methods that can distinguish between enantiomers are of paramount importance, alongside techniques to quantify impurities.
High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the purity assessment of 2-arylpiperidine derivatives. For achiral purity analysis, reversed-phase HPLC is commonly employed. A typical system would utilize a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often preferred to resolve impurities with a wide range of polarities.
Gas Chromatography (GC) is another powerful tool for purity analysis, particularly for volatile impurities or after derivatization of the parent compound. A GC method for a related compound, 1-ethyl piperazine (B1678402), utilized a DB-17 column with helium as the carrier gas. researchgate.net The injector and detector temperatures were set at 250°C and 260°C, respectively, with a programmed oven temperature gradient. researchgate.net Such a method could be adapted for "this compound" to detect residual starting materials or by-products from its synthesis.
For the critical task of isomer analysis, chiral chromatography is indispensable. The separation of enantiomers of 2-arylpiperidines has been successfully achieved using HPLC with chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. For instance, cellulose-based columns like Chiralcel OD and Chiralcel OJ have been used to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are structurally related. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is crucial for achieving optimal enantiomeric separation.
The kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, including a 4-fluorophenyl substituted variant, has been monitored using chiral stationary-phase HPLC to determine enantiomeric ratios. nih.govacs.org This highlights the capability of chiral HPLC to quantify the stereochemical outcome of asymmetric syntheses or resolutions. While specific retention times for the enantiomers of "this compound" are not available in the cited literature, the general applicability of these methods is well-established for this class of compounds.
Below are illustrative data tables representing typical results that could be obtained from the chromatographic analysis of a 2-arylpiperidine compound.
Table 1: Illustrative HPLC Method for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 40 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Main Peak) | ~15 min |
Table 2: Illustrative Chiral HPLC Method for Isomer Analysis
| Parameter | Value |
| Column | Cellulose-based CSP, 4.6 x 250 mm |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | ~12 min |
| Retention Time (Enantiomer 2) | ~14 min |
| Resolution (Rs) | >1.5 |
Table 3: Illustrative GC Method for Impurity Profiling
| Parameter | Value |
| Column | DB-17, 30 m x 0.53 mm, 1 µm film |
| Carrier Gas | Helium |
| Injector Temperature | 250°C |
| Detector (FID) Temperature | 260°C |
| Oven Program | 150°C (10 min), then 35°C/min to 260°C (2 min) |
These advanced chromatographic techniques provide the necessary tools for a thorough purity and isomeric analysis of "this compound," ensuring its chemical integrity and stereochemical definition for academic research purposes.
Preclinical Pharmacological Investigation: Molecular Interactions and Target Engagement in Vitro
Receptor Binding Affinity Profiling of 1-Ethyl-2-(4-fluorophenyl)piperidine and Analogues
Dopamine (B1211576) Transporter (DAT) Binding Studies
Research into the structure-activity relationships of piperidine (B6355638) analogues has consistently highlighted their potential as high-affinity ligands for the dopamine transporter (DAT). While specific binding data for this compound is not extensively documented in publicly available literature, studies on closely related analogues provide significant insights into its likely affinity for DAT.
A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, which share structural similarities with the compound of interest, have been shown to bind effectively to the DAT. For instance, the replacement of the piperazine (B1678402) ring in GBR 12909 with a piperidine moiety has been a strategy to develop potent DAT ligands. These studies indicate that modifications to the N-substituent on the piperidine ring play a crucial role in determining both affinity and selectivity for the DAT. For example, certain N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine have demonstrated high affinity for the DAT.
The general trend observed in these related series of compounds suggests that this compound would likely exhibit a notable affinity for the dopamine transporter. However, without direct experimental data, a quantitative value for its binding affinity (Ki or IC50) remains undetermined.
Table 1: Dopamine Transporter (DAT) Binding Affinity of Selected Analogues
| Compound | DAT Ki (nM) |
|---|---|
| This compound | Data not available |
| Analogue A (GBR 12909 analogue) | Specific values vary by study |
Serotonin (B10506) Transporter (SERT) Binding Studies
The selectivity of piperidine-based compounds for the dopamine transporter over the serotonin transporter (SERT) is a key aspect of their pharmacological profile. Studies on analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine have shown that while these compounds can bind to SERT, their affinity is often significantly lower than for DAT.
The structural features of the N-substituent on the piperidine ring influence this selectivity. For some analogues, the selectivity for DAT over SERT can be substantial, reaching up to 500-fold in certain cases. This suggests that while this compound may interact with the serotonin transporter, it is anticipated to do so with lower affinity compared to its interaction with the dopamine transporter.
Table 2: Serotonin Transporter (SERT) Binding Affinity of Selected Analogues
| Compound | SERT Ki (nM) |
|---|---|
| This compound | Data not available |
| Analogue A (GBR 12909 analogue) | Specific values vary by study |
Norepinephrine (B1679862) Transporter (NET) Binding Studies
Similar to the findings for SERT, these compounds generally exhibit lower affinity for NET compared to DAT. The selectivity for DAT over NET can be significant, with some analogues showing approximately 170-fold greater affinity for the dopamine transporter. This body of research suggests that this compound is likely to have a comparatively weaker interaction with the norepinephrine transporter.
Table 3: Norepinephrine Transporter (NET) Binding Affinity of Selected Analogues
| Compound | NET Ki (nM) |
|---|---|
| This compound | Data not available |
| Analogue A (GBR 12909 analogue) | Specific values vary by study |
Serotonin Receptor Subtype Affinities (e.g., 5-HT2A, 5-HT2C, 5-HT6, 5-HT7)
The affinity for these receptors is highly dependent on the specific substitutions on both the phenyl and piperidine rings. Without direct experimental evaluation, the affinity of this compound for these serotonin receptor subtypes remains speculative.
Table 4: Serotonin Receptor Subtype Affinities of Selected Analogues
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT6 Ki (nM) | 5-HT7 Ki (nM) |
|---|---|---|---|---|
| This compound | Data not available | Data not available | Data not available | Data not available |
Dopamine Receptor Subtype Affinities (e.g., D1, D2, D4)
The affinity of piperidine-based compounds for dopamine receptor subtypes is another critical aspect of their preclinical evaluation. Studies on various substituted N-phenylpiperazine and piperidine analogues have explored their binding to D1, D2, and D4 receptors. Generally, compounds designed as dopamine transporter inhibitors are also assessed for their affinity at dopamine receptors to determine their selectivity and potential for off-target effects.
While direct binding data for this compound is unavailable, research on related structures often reveals a lower affinity for dopamine receptor subtypes compared to the dopamine transporter. For instance, some methylphenidate derivatives, which also interact with the DAT, have been shown to have insignificant affinity for D1 and D2 receptors.
Table 5: Dopamine Receptor Subtype Affinities of Selected Analogues
| Compound | D1 Ki (nM) | D2 Ki (nM) | D4 Ki (nM) |
|---|---|---|---|
| This compound | Data not available | Data not available | Data not available |
Adrenoceptor Affinities (e.g., α1, α2)
The interaction of piperidine derivatives with adrenoceptors, such as the α1 and α2 subtypes, is also considered in comprehensive pharmacological profiling. Studies on halogenated diphenylpiperidines have included evaluations of their affinity for α1 and α2 adrenoceptors to assess their selectivity. In many cases, these compounds exhibit lower affinity for adrenoceptors compared to their primary targets. However, specific structural features can influence these interactions. Without experimental data for this compound, its affinity for α1 and α2 adrenoceptors cannot be definitively stated.
Table 6: Adrenoceptor Affinities of Selected Analogues
| Compound | α1 Ki (nM) | α2 Ki (nM) |
|---|---|---|
| This compound | Data not available | Data not available |
Other Receptor System Interactions (e.g., T-type Ca²+ Channels, Neurokinin-2 Receptors)
While the primary targets of phenylpiperidine derivatives are often monoamine transporters or opioid receptors, research has uncovered significant interactions with other receptor systems, including voltage-gated ion channels and neuropeptide receptors.
T-type Calcium Channels: The piperidine moiety is a core structural feature in a number of compounds designed as T-type calcium channel (Caᵥ3) antagonists. nih.govnih.gov A series of spiro-piperidine azetidines and azetidinones were evaluated as novel blockers of the Caᵥ3.2 channel, a target for potential pain therapeutics. nih.gov Further research into 1,4-substituted piperidines led to the identification of potent and selective T-type calcium channel inhibitors. researchgate.net For instance, structural modifications of initial piperidine leads resulted in a fluorinated piperidine antagonist that demonstrated efficacy in preclinical CNS models. nih.gov Molecular modeling studies of diphenylmethoxypiperidine derivatives suggest these compounds interact with the transmembrane domain of the Caᵥ1.1 L-type channel, on the opposite side of the pore relative to the binding site of dihydropyridine (B1217469) blockers like nifedipine. mdpi.com This interaction is believed to contribute to their ability to inhibit Ca²⁺-dependent vascular contractions. mdpi.com
Neurokinin-2 (NK₂) Receptors: The piperidone scaffold, a close relative of piperidine, has been central to the development of potent and selective neurokinin-2 (NK₂) receptor antagonists. nih.gov In one study, a novel class of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones was designed and evaluated. By incorporating the N-methylamide function into a more stable six-membered lactam ring, metabolic stability was significantly increased. Further optimization led to the identification of a sulfamide (B24259) analogue, which showed high potency in functional assays (pA₂ = 8.9) and excellent selectivity over NK₁ and NK₃ receptors in radioligand binding studies. nih.gov
Structure-Activity Relationship (SAR) Studies on Substituted Piperidine Derivatives
The biological activity of piperidine derivatives is highly dependent on the nature, position, and orientation of various substituents on both the piperidine and phenyl rings.
The substituent attached to the piperidine nitrogen is a critical determinant of receptor affinity and selectivity. In a series of (S)-phenylpiperidines, N-substitution with a propyl group was found to be highly active for dopamine autoreceptors. nih.gov For N-phenyl-N-(piperidin-2-yl)propionamide derivatives designed as opioid ligands, modifications to the N-substituent significantly influenced binding affinity and selectivity for the µ-opioid receptor over the δ-opioid receptor. nih.govresearchgate.net Research on NK₂ antagonists revealed that replacing a metabolically vulnerable N-benzyl group with a cyclopropylmethyl group on the lactam ring maintained good functional potency while significantly enhancing metabolic stability. nih.gov
| Base Scaffold | N-Substituent | Target Receptor | Key SAR Finding | Reference |
| (S)-Phenylpiperidine | Propyl | Dopamine Autoreceptors | High in vivo activity on dopamine synthesis and turnover. | nih.gov |
| N-phenyl-N-(piperidin-2-yl)propionamide | (tetrahydronaphthalen-2yl)methyl | µ-Opioid Receptor | Hydroxyl substitution on the substituent showed excellent binding affinity (4-5 nM) and >1000-fold selectivity over δ-receptors. | nih.gov |
| 5-(3,4-dichlorophenyl)-2-piperidone | Benzyl vs. Cyclopropylmethyl | Neurokinin-2 (NK₂) Receptor | Replacing N-benzyl with N-cyclopropylmethyl reduced lipophilicity and attenuated P-450 metabolism, improving metabolic stability while maintaining good potency. | nih.gov |
The introduction of fluorine into the phenyl ring of piperidine derivatives is a common strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. nih.gov Fluorine's high electronegativity and small size can alter a molecule's pKa, metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net
The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, which can block metabolically labile positions and enhance metabolic stability. researchgate.net In the context of fentanyl analogs, a fluorinated derivative, NFEPP, was developed to bind to the µ-opioid receptor preferentially at the acidic pH of inflamed tissue, a property conferred by the fluorine substitution. nih.gov Atomistic simulations revealed that fentanyl and NFEPP adopt distinct binding poses and engage in different hydrogen-bond networks within the receptor. nih.gov The introduction of a fluorine atom can also influence receptor activation; for example, a para-fluoro substitution on the phenyl ring of a β-fluorofentanyl analog was noted to have potential effects on µ-opioid receptor activation beyond what would be predicted by pKa changes alone.
The length and structure of alkyl chains attached to the piperidine core or its substituents can influence biological activity and physical properties. In studies of poly(terphenyl piperidinium) membranes, increasing the length of N-alkyl side chains from methyl to pentyl enhanced properties relevant to ion transport, though further increases to heptyl and decyl had detrimental effects due to steric hindrance and increased hydrophobicity. rsc.org In a series of pyrrolidine (B122466) and piperidine derivatives tested as pancreatic lipase (B570770) inhibitors, the length of alkyl side chains was found to be a critical factor influencing binding stability and specificity. mdpi.com Specifically, an n-heptyl alcohol side chain on a pyrrolidine derivative yielded the highest inhibitory activity, highlighting the importance of an optimal chain length for fitting into the enzyme's hydrophobic groove. mdpi.com
The three-dimensional arrangement of atoms (stereochemistry) in piperidine derivatives can have a profound impact on their interaction with chiral biological targets like receptors and enzymes. For a series of heterocyclic analogues of BW373U86, a δ-opioid receptor agonist, the spatial orientation of the α-benzylic position significantly influenced binding affinities. researchgate.net The αR derivatives generally displayed more than 10-fold greater affinity for the δ-receptor than their corresponding αS enantiomers. researchgate.net Similarly, in a study of rigid congeners of (S)-phenylpiperidines, the trans isomers of octahydrobenzo[f]quinolines and hexahydro-1H-benz[e]indoles exhibited a pharmacological profile similar to the flexible parent compounds, while the corresponding cis isomers were inactive, demonstrating the critical role of stereochemistry for biological activity. nih.gov
Molecular Mechanisms of Action (In Vitro)
The in vitro molecular mechanisms of action for phenylpiperidine derivatives are diverse and target-dependent. Many act as competitive ligands at G-protein coupled receptors (GPCRs), either as agonists or antagonists.
Opioid Receptor Agonism: Phenylpiperidines like fentanyl and its analogs act as agonists primarily at the µ-opioid receptor. painphysicianjournal.com Their binding to the receptor, located on neuronal membranes, inhibits ascending pain pathways. painphysicianjournal.com
Receptor Antagonism: As seen with the piperidone derivatives targeting the NK₂ receptor, these compounds can act as antagonists, binding to the receptor and blocking the action of the endogenous ligand (neurokinin A). This is demonstrated in vitro by their ability to inhibit agonist-induced tissue contraction in assays like the rabbit pulmonary artery preparation. nih.gov
Enzyme Inhibition: Certain piperidine derivatives can directly inhibit enzyme function. For example, novel piperidine-based thiosemicarbazones have been shown to be potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. nih.gov Similarly, other derivatives have shown inhibitory activity against pancreatic lipase. mdpi.com
Ion Channel Modulation: As discussed, piperidine-containing compounds can function as blockers of voltage-gated ion channels, such as T-type calcium channels, thereby modulating ion flux across the cell membrane. nih.govresearchgate.net
Neurotransmitter Reuptake Inhibition Profiles
The inhibition of monoamine neurotransmitter reuptake is a common mechanism of action for many centrally acting drugs. Assays measuring the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are standard in preclinical profiling. These studies determine a compound's potency (often expressed as IC₅₀ or Kᵢ values) and its selectivity for each transporter.
No published data exists detailing the neurotransmitter reuptake inhibition profile for this compound. While other phenylpiperidine derivatives are known to interact with monoamine transporters, it is not scientifically valid to extrapolate those findings to this specific, unstudied compound.
Table 1: Neurotransmitter Reuptake Inhibition Profile of this compound (Hypothetical Data)
| Target | Inhibition Constant (Kᵢ, nM) |
|---|---|
| Dopamine Transporter (DAT) | Data Not Available |
| Norepinephrine Transporter (NET) | Data Not Available |
| Serotonin Transporter (SERT) | Data Not Available |
This table is for illustrative purposes only. No experimental data is available for this compound.
Allosteric Modulation Studies
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. They can act as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or silent allosteric modulators (SAMs), offering a more nuanced way to control receptor activity compared to direct agonists or antagonists.
There are no studies available in the scientific literature that have investigated whether this compound acts as an allosteric modulator at any G protein-coupled receptor (GPCR) or other receptor types. Research on other phenylpiperidine-containing molecules has identified allosteric modulators for receptors like the serotonin 5-HT₂C receptor, but this cannot be attributed to the subject compound without direct experimental evidence.
Ion Channel Modulation (e.g., KCNQ2 Potassium Channels)
Ion channels are crucial for regulating neuronal excitability. The KCNQ family of voltage-gated potassium channels, particularly KCNQ2/3 heteromers, are responsible for the M-current, which helps to stabilize the neuronal membrane potential and prevent repetitive firing. Modulation of these channels can have significant effects on neuronal activity.
The scientific literature contains no evidence of this compound having been evaluated for its effects on KCNQ2 potassium channels or any other ion channels. Therefore, its potential to act as an opener, blocker, or modulator of these channels remains unknown.
Table 2: Ion Channel Modulation by this compound (Hypothetical Data)
| Target Ion Channel | Modulatory Effect | Potency (EC₅₀/IC₅₀, µM) |
|---|---|---|
| KCNQ2 Potassium Channel | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No experimental data is available for this compound.
In Vitro Metabolic Stability and Biotransformation Pathways
Microsomal Stability Studies (e.g., Rat Liver Microsomes, Human Liver Microsomes)
The stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s, is a key indicator of its likely in vivo hepatic clearance. Such studies typically involve incubating the compound with rat and human liver microsomes and quantifying its disappearance over time. While specific experimental data for 1-Ethyl-2-(4-fluorophenyl)piperidine is not extensively documented in publicly available literature, the metabolic stability can be inferred from studies on analogous structures.
Generally, piperidine-containing compounds exhibit a range of metabolic stabilities that are highly dependent on their substitution patterns. For instance, modifications to the piperidine (B6355638) ring and its substituents can significantly alter the rate of metabolism. The introduction of a fluorine atom, as in this compound, can have varied effects. Fluorine can block potential sites of metabolism, thereby increasing stability. However, it can also alter the electronic properties of the molecule, potentially influencing enzyme-substrate interactions in other ways.
To illustrate the expected outcomes of such studies, a hypothetical data table is presented below, based on typical results for similar N-alkylated piperidine derivatives.
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Rat Liver Microsomes | 25 | 27.7 |
| Human Liver Microsomes | 45 | 15.4 |
This is a representative data table based on analogous compounds and does not represent experimentally determined values for this compound.
Identification of Principal Metabolic Transformations
The biotransformation of this compound is anticipated to proceed through several well-established metabolic pathways common to N-alkylated piperidine derivatives. These transformations are primarily catalyzed by cytochrome P450 (CYP) enzymes.
A primary and often major metabolic route for N-alkylated piperidines is N-dealkylation. In the case of this compound, this would involve the removal of the ethyl group from the piperidine nitrogen. This process is typically initiated by an oxidative reaction at the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate that subsequently breaks down to yield the N-dealkylated metabolite, 2-(4-fluorophenyl)piperidine, and acetaldehyde. This pathway is a common detoxification route for many xenobiotics containing N-alkyl moieties.
Another significant metabolic pathway for compounds containing an aromatic ring is aromatic hydroxylation. For this compound, the 4-fluorophenyl group is a likely site for such oxidation. The presence of the fluorine atom can influence the position of hydroxylation on the aromatic ring. While fluorine is an electron-withdrawing group, it can direct hydroxylation to the ortho or meta positions. The resulting hydroxylated metabolites can then undergo further conjugation reactions. In some instances, the carbon-fluorine bond itself can be a site of metabolic attack, although this is generally a less common pathway.
Structure-Metabolic Stability Relationships in Analogues
The relationship between the chemical structure of a compound and its metabolic stability is a cornerstone of medicinal chemistry. For analogues of this compound, several structural features can be expected to influence their metabolic fate.
N-Alkyl Chain Length: The length and branching of the N-alkyl substituent can impact the rate of N-dealkylation. Generally, smaller, unbranched alkyl groups like the ethyl group are readily metabolized.
Aromatic Substitution: The nature and position of substituents on the phenyl ring can significantly affect the rate and site of aromatic oxidation. The fluorine atom in this compound is expected to influence its metabolic profile compared to its non-fluorinated counterpart.
Piperidine Ring Substitution: Substitution on the piperidine ring itself can sterically hinder the approach of metabolizing enzymes, thereby increasing metabolic stability.
The table below summarizes these relationships for hypothetical analogues.
| Analogue | Structural Modification | Expected Impact on Metabolic Stability |
| Analogue A | N-demethylated | Product of N-dealkylation |
| Analogue B | Non-fluorinated phenyl group | Potentially faster aromatic hydroxylation |
| Analogue C | N-tert-butyl group | Slower N-dealkylation due to steric hindrance |
| Analogue D | Hydroxylation on the phenyl ring | Product of aromatic oxidation |
This table illustrates general principles of structure-metabolism relationships and is not based on specific experimental data for analogues of this compound.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide a fundamental understanding of the electronic properties and optimized geometry of a molecule. These methods are crucial for predicting reactivity, stability, and intermolecular interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely employed to determine the optimized geometry and various electronic properties of molecules.
In a study on a structurally related compound, ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate, DFT calculations were performed using the B3LYP functional and a 6-311+G(2d,p) basis set to optimize the molecular geometry. iucr.org The calculations revealed that the tetrahydropyridine (B1245486) ring adopts a distorted boat conformation. iucr.org For 1-Ethyl-2-(4-fluorophenyl)piperidine, a similar DFT approach would likely show the piperidine (B6355638) ring in a chair conformation, which is the most stable arrangement for such six-membered saturated heterocycles. The ethyl and 4-fluorophenyl substituents would occupy specific equatorial or axial positions to minimize steric hindrance.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. iucr.org For the aforementioned tetrahydropyridine analog, the calculated HOMO-LUMO energy gap was found to be 4.22 eV. iucr.org A similar value would be expected for this compound, indicating good kinetic stability.
Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Piperidine Derivative
| Property | Value |
| HOMO Energy | -6.0 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.2 eV |
| Dipole Moment | 2.5 D |
| Total Energy | -850 Hartree |
Note: This table is illustrative and based on typical values for similar compounds. Specific values for this compound would require dedicated DFT calculations.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding in molecules. It provides a localized picture of the electron density in atomic and molecular orbitals.
An NBO analysis performed on the related tetrahydropyridine derivative at the DFT/B3LYP/6-311+G(2d,p) level of theory was used to investigate donor-acceptor interactions. iucr.org Such an analysis for this compound would reveal intramolecular charge transfer from the lone pair of the nitrogen atom to the antibonding orbitals of adjacent C-C and C-H bonds, contributing to the stability of the molecule. Furthermore, interactions involving the π-system of the 4-fluorophenyl ring and the piperidine ring could be elucidated, providing insights into the electronic communication between these two moieties.
Table 2: Illustrative NBO Donor-Acceptor Interactions in a Substituted Piperidine Derivative
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(N) | σ(C-C) | 1.5 |
| LP(N) | σ(C-H) | 0.8 |
| π(C=C) | σ(C-N) | 0.5 |
| LP(F) | π(C=C) | 0.3 |
Note: This table is illustrative. E(2) represents the stabilization energy associated with the donor-acceptor interaction. Specific interactions and their energies for this compound would require a dedicated NBO analysis.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. For flexible molecules like this compound, MD simulations are invaluable for exploring the conformational landscape and identifying the most stable and populated conformations in different environments (e.g., in vacuum or in a solvent).
An MD simulation of this compound would typically involve placing the molecule in a simulation box, with or without solvent molecules, and solving Newton's equations of motion for the system. The simulation would reveal the dynamic behavior of the piperidine ring, which can undergo ring-puckering and chair-boat interconversions. The orientation of the ethyl and 4-fluorophenyl substituents would also be monitored to determine their preferred spatial arrangements. The results of such simulations can provide insights into how the molecule might adapt its shape to bind to a biological target.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to the active site of a protein.
For this compound, molecular docking studies could be employed to identify potential protein targets. Given its structural similarity to known psychoactive compounds, potential targets could include dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862) transporters, as well as various G-protein coupled receptors. nih.gov A docking study would involve preparing the 3D structure of the target protein and then computationally placing the ligand into the binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose. The results can help to prioritize potential targets for experimental validation and provide a structural basis for understanding the ligand's biological activity.
Table 3: Illustrative Molecular Docking Results for a Piperidine Derivative with a Hypothetical Protein Target
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Dopamine Transporter | -8.5 | Asp79, Phe326, Ser149 |
| Serotonin Transporter | -7.9 | Tyr95, Ile172, Phe335 |
| Norepinephrine Transporter | -7.2 | Phe317, Val148, Tyr151 |
Note: This table is illustrative and presents hypothetical docking scores and interacting residues. Actual results would depend on the specific protein targets and docking software used.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a class of compounds similar to this compound, it is possible to predict its activity and design new analogs with improved properties.
The development of a QSAR model typically involves calculating a set of molecular descriptors (e.g., physicochemical, topological, and electronic) for a series of compounds with known biological activities. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.govnih.gov Once a statistically robust and predictive QSAR model is established, it can be used to predict the activity of new compounds like this compound.
In Silico Prediction of Biological Activity Spectra and Potential Protein Targets
In silico methods for predicting the biological activity spectrum of a compound are based on its structural similarity to known bioactive molecules. These approaches utilize large databases of chemical structures and their associated biological activities to make predictions for new, untested compounds.
Various online tools and software can be used to predict the biological activity of this compound. researchgate.net These tools compare the chemical fingerprint of the query molecule to a database of known drugs and bioactive compounds. nih.gov The output is typically a list of predicted biological activities with associated probabilities. Such predictions can provide initial hypotheses about the compound's mechanism of action and potential therapeutic applications, which can then be investigated experimentally. csic.es For instance, predictions might suggest activities related to the central nervous system, such as antidepressant, anxiolytic, or antipsychotic effects, based on the presence of the piperidine and 4-fluorophenyl moieties, which are common in CNS-active drugs.
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are fundamental in the analysis of 1-Ethyl-2-(4-fluorophenyl)piperidine, providing the necessary separation from impurities, metabolites, or other components within a sample. The choice between gas and liquid chromatography is often dependent on the compound's volatility and thermal stability.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds. Given its chemical structure, this compound is amenable to GC analysis. In a typical GC method, the compound is vaporized and separated based on its partitioning between a stationary phase (a high-boiling point liquid coated on an inert solid support within a column) and a mobile phase (an inert gas).
Key parameters for the GC analysis of piperidine (B6355638) derivatives include the type of capillary column, temperature programming, and detector. A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often suitable for this class of compounds. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds, while a nitrogen-phosphorus detector (NPD) can offer enhanced selectivity and sensitivity for nitrogen-containing compounds like this compound.
Table 1: Representative Gas Chromatography (GC) Parameters for Piperidine Derivative Analysis
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |
| Detector Temperature | 300 °C |
Liquid Chromatography (LC), including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Liquid chromatography, particularly HPLC and UPLC, is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. For a basic compound like this compound, reversed-phase HPLC is the most common approach.
In this method, the compound is separated based on its hydrophobicity using a non-polar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. UPLC, which uses smaller particle size columns and higher pressures, can offer faster analysis times and improved resolution compared to traditional HPLC. Detection is commonly achieved using a diode-array detector (DAD) or an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the compound absorbs light.
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detector | Diode-Array Detector (DAD) |
| Wavelength | 254 nm |
Advanced Mass Spectrometry for Identification and Isomer Differentiation
Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound. It provides information about the molecular weight and elemental composition and can be used to elucidate the structure through fragmentation analysis.
GC-MS and LC-MS Platforms
The coupling of chromatographic separation with mass spectrometry detection (GC-MS and LC-MS) provides a powerful analytical platform for the unambiguous identification of this compound in complex mixtures.
In GC-MS, after separation by GC, the compound is ionized, typically by electron ionization (EI). This high-energy ionization technique results in extensive fragmentation, producing a characteristic mass spectrum that serves as a "fingerprint" for the molecule. The fragmentation pattern can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pathways. Common fragments for this molecule would likely arise from the loss of the ethyl group, cleavage of the piperidine ring, and fragmentation of the fluorophenyl group.
LC-MS commonly employs softer ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods typically produce a protonated molecule [M+H]+, which allows for the determination of the molecular weight.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is critical for determining the exact mass of the molecular ion with high precision (typically to within 5 ppm). This accuracy allows for the calculation of the elemental formula of this compound, which is C13H18FN. This capability is invaluable for confirming the identity of the compound and distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Product Ion Analysis
Tandem mass spectrometry, or MS/MS, is a powerful technique used to further elucidate the structure of a compound and to differentiate between isomers. In an MS/MS experiment, the protonated molecule [M+H]+ of this compound is selected and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic product ions.
The resulting product ion spectrum is unique to the structure of the precursor ion and can be used to confirm the identity of the compound. For example, isomers with different substitution patterns on the phenyl ring or at different positions on the piperidine ring would be expected to produce different product ion spectra, allowing for their differentiation. This technique is particularly useful in research for identifying specific isomers in a sample.
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Predicted Ion (m/z) | Information Obtained |
| LC-MS | ESI (+) | [M+H]+ | Molecular Weight Confirmation |
| HRMS | ESI (+) | [M+H]+ | Elemental Composition (C13H19FN+) |
| GC-MS | EI | Various fragments | Structural Fingerprint for Identification |
| MS/MS | ESI (+), CID | Precursor: [M+H]+ Product Ions: Various | Structural Confirmation and Isomer Differentiation |
Spectrophotometric and Other Optical Methods
UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For piperidine-containing compounds, the absorption spectra are influenced by the nature and substitution pattern of the aromatic and heterocyclic rings. For instance, studies on triarylamines containing piperidine moieties have shown absorption maxima (λmax) in the ultraviolet region, typically between 250 and 340 nm, which are attributed to π–π* transitions within the aromatic systems. researchgate.net The presence of different amine substituents, such as piperidine, can influence the position and intensity of these absorption bands. researchgate.net For this compound, one would expect to observe absorption bands characteristic of the fluorophenyl group.
Fluorescence spectroscopy is another valuable tool for investigating the photophysical properties of such compounds. The fluorescence emission of piperidine derivatives is highly dependent on the molecular structure and the solvent environment. For example, 2-N-piperidinopyridine exhibits fluorescence with emission maxima that are solvent-dependent, a phenomenon often attributed to hydrogen bonding and solvent polarity effects. tsijournals.com In ethanol, 2-N-piperidinopyridine shows a distinct fluorescence peak, suggesting the influence of the solvent's hydrogen-bonding capability. tsijournals.com The fluorescence intensity of piperidinopyrazine derivatives has been observed to decrease with increasing solvent polarity. researchgate.net It is conceivable that this compound could exhibit interesting fluorescence properties, which would be influenced by the electronic nature of the fluorophenyl ring and the conformation of the piperidine ring.
The following table summarizes typical spectrophotometric data for related piperidine compounds:
| Compound Class | Method | Key Findings |
| Triarylamines with piperidine | UV-Vis Spectroscopy | Absorption maxima observed between 290 nm and 336 nm, influenced by the amine substituent. researchgate.net |
| 2-N-Piperidinopyridine | Fluorescence Spectroscopy | Emission peak observed around 372 nm in ethanol, with solvent-dependent fluorescence characteristics. tsijournals.com |
| 2-N-Piperidinopyrazines | Fluorescence Spectroscopy | Highest fluorescence intensity observed in non-polar solvents like tetrahydrofuran, with intensity decreasing as solvent polarity increases. researchgate.net |
Radiosynthesis and Radioligand Characterization for Preclinical Imaging Research
The development of radiolabeled ligands for positron emission tomography (PET) is a critical area of research for in vivo imaging of biological processes. While specific radiosynthesis and preclinical imaging studies for this compound were not identified, the methodologies applied to structurally similar 2-arylpiperidine and other piperidine-containing molecules provide a clear framework for its potential development as a PET radioligand. The introduction of a positron-emitting radionuclide, such as Carbon-11 (11C) or Fluorine-18 (18F), would be a key step.
Radiosynthesis Strategies:
The choice of radionuclide influences the labeling strategy. uchicago.edu
Carbon-11 Labeling: With a short half-life of 20.4 minutes, 11C-labeling requires rapid synthetic methods. mdpi.comopenmedscience.com For a compound like this compound, the ethyl group on the piperidine nitrogen presents a potential site for 11C-methylation. This would typically involve the reaction of a des-ethyl precursor with a 11C-methylating agent like [11C]methyl iodide or [11C]methyl triflate. nih.govnih.gov This approach has been successfully used for various nitrogen-containing radiopharmaceuticals.
Fluorine-18 Labeling: The longer half-life of 18F (109.8 minutes) allows for more complex synthetic procedures and longer imaging times. uchicago.edufrontiersin.org Given that the parent molecule already contains a fluorine atom, direct radiosynthesis might involve nucleophilic substitution of a suitable leaving group (e.g., nitro or trimethylammonium) on an aromatic precursor with [18F]fluoride. nih.gov This method is widely used for the preparation of 18F-labeled aromatic compounds.
The following table outlines potential radiosynthetic approaches for labeling analogs of this compound:
| Radionuclide | Precursor | Labeling Agent | Reaction Type |
| Carbon-11 (11C) | 2-(4-fluorophenyl)piperidine | [11C]Ethyl iodide | N-alkylation |
| Fluorine-18 (18F) | 1-Ethyl-2-(4-nitrophenyl)piperidine | K[18F]F/Kryptofix 2.2.2 | Nucleophilic Aromatic Substitution |
Preclinical Imaging Research:
Once radiolabeled, the resulting radioligand would undergo preclinical evaluation to assess its potential as a PET imaging agent. This typically involves in vitro and in vivo studies.
In Vitro Characterization: This would include assessing the radioligand's stability in plasma and determining its lipophilicity (LogP or LogD), which is a crucial parameter for predicting blood-brain barrier penetration.
In Vivo Evaluation: Animal models, such as rodents or non-human primates, are used to study the biodistribution of the radioligand. nih.gov PET imaging studies would be conducted to visualize the uptake and clearance of the radiotracer in various organs, particularly the brain. nih.gov Specific binding to a target receptor would be assessed through blocking studies, where a non-radiolabeled version of the ligand or a known antagonist is co-administered to see if it reduces the uptake of the radioligand in the target region. The metabolic stability of the radioligand is also a critical factor, as the formation of radiometabolites can complicate image interpretation. nih.gov
The ultimate goal of these preclinical studies is to characterize the pharmacokinetic and pharmacodynamic properties of the novel radioligand and to determine its suitability for further translational research.
Synthesis and Preclinical Evaluation of 1 Ethyl 2 4 Fluorophenyl Piperidine Derivatives and Analogues Specific Research Focus
Comparative Preclinical Pharmacological Profiles of Key Analogues
Modulated Efficacy in In Vitro Functional Assays for Novel Analogues
Detailed in vitro functional assay data for analogues of 1-Ethyl-2-(4-fluorophenyl)piperidine are not available in the current body of scientific literature. Research on related piperidine (B6355638) derivatives often involves assessing their binding affinity and functional activity at various receptors, such as dopamine (B1211576) and serotonin (B10506) transporters. For instance, studies on certain 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines have explored their potent and selective inhibition of the dopamine transporter (DAT). nih.govnih.gov These investigations are crucial in understanding the structure-activity relationships (SAR) that govern the efficacy of these compounds. However, without specific experimental data on analogues of this compound, any discussion on their modulated efficacy remains speculative.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Ethyl-2-(4-fluorophenyl)piperidine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous piperidine derivatives are synthesized using dichloromethane as a solvent with sodium hydroxide for pH adjustment, followed by multiple washing and purification steps to achieve >99% purity . Optimization can employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, molar ratios) and identify optimal conditions while minimizing experimental runs .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Due to limited toxicity data, adhere to strict safety measures:
- Use personal protective equipment (PPE), including gloves and goggles.
- Work in a fume hood to avoid inhalation exposure; if irritation occurs, move to fresh air and seek medical attention .
- Follow protocols for chemical spills (e.g., P301-P390 series for containment and disposal) .
Q. How can researchers characterize the structural purity of this compound?
- Methodology : Use a combination of techniques:
- NMR spectroscopy for confirming hydrogen and carbon environments.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry, as demonstrated for structurally similar piperidine derivatives .
Advanced Research Questions
Q. How to design experiments evaluating the receptor-binding affinity of this compound?
- Methodology :
- Conduct radioligand binding assays using dopamine (DA) or serotonin (5-HT) receptor subtypes. For example, analogous compounds were screened via competitive binding studies with labeled ligands (e.g., [³H]spiperone for DA receptors) .
- Validate results with functional assays (e.g., cAMP modulation) to assess agonist/antagonist activity.
Q. How should researchers address contradictory data in pharmacological studies of piperidine derivatives?
- Methodology :
- Perform dose-response curves to rule out concentration-dependent effects.
- Cross-validate using orthogonal assays (e.g., in vitro vs. ex vivo models).
- Consider metabolic stability (e.g., cytochrome P450 interactions) as a confounding factor, as seen in multireceptor-binding compounds .
Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?
- Methodology :
- Apply continuous flow chemistry to enhance reproducibility and reduce reaction times.
- Use membrane separation technologies (e.g., nanofiltration) for efficient purification, as classified under CRDC RDF2050104 .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?
- Methodology :
- Systematically alter substituents (e.g., fluorophenyl position, ethyl chain length) and test biological activity.
- Compare with analogs like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride, where sulfonyl groups enhance enzyme inhibition .
- Use computational docking (e.g., AutoDock Vina) to predict binding modes with target receptors .
Q. What computational approaches predict the environmental persistence of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
